molecular formula C25H40N2O3 B4534384 1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol

1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol

Cat. No. B4534384
M. Wt: 416.6 g/mol
InChI Key: GDZOQCLKEUBKBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol often involves multi-step processes, including acetylation, cyclization, and reactions with specific reagents like Lawesson's Reagent for thionation or BF3·OEt2 for Lewis acid-catalyzed reactions. For instance, Mantelingu et al. (2007) describe the synthesis of a related compound through acetylation and crystallography to determine its structure, highlighting the complex procedures involved in synthesizing such molecules (Mantelingu et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common method to elucidate the molecular structure of complex organic compounds. The structural analysis reveals key features like molecular conformation, bond lengths, angles, and intermolecular interactions. For example, research by Xiao Han et al. (2006) on a zinc(II) complex derived from a structurally similar ligand provides insights into the coordination environment and geometry, demonstrating the intricate details that can be uncovered through molecular structure analysis (Xiao Han et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol can vary widely, depending on the functional groups present. These compounds may undergo reactions such as cyclization, acetylation, and substitution. For instance, the work by Scheibye et al. (1982) on reactions of ketones with specific reagents illustrates the type of chemical transformations that these compounds might undergo, including the formation of new cyclic structures (Scheibye et al., 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the presence of cyclohexyl and methoxy groups can affect the compound's hydrophobicity and boiling point. Studies like those conducted by Yashiro et al. (1975) on the synthesis of related compounds provide insights into how the structure affects physical properties, such as solubility in various solvents (Yashiro et al., 1975).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding how these compounds interact with other chemicals. This includes their behavior in reactions such as nucleophilic substitution or addition, influenced by the electronic and steric effects of substituents. Research by Yao and Shi (2007) on the cascade construction of cyclic derivatives from arylmethylenecyclopropanes sheds light on the reactivity patterns and potential chemical transformations of similar compounds (Yao & Shi, 2007).

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O3/c1-27(21-6-4-3-5-7-21)16-22(28)17-30-23-13-8-18(14-24(23)29-2)15-26-25(19-9-10-19)20-11-12-20/h8,13-14,19-22,25-26,28H,3-7,9-12,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZOQCLKEUBKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=C(C=C(C=C1)CNC(C2CC2)C3CC3)OC)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
Reactant of Route 2
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
Reactant of Route 3
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
Reactant of Route 5
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol

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